molecular formula C7H3BrF3N3 B13670178 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13670178
M. Wt: 266.02 g/mol
InChI Key: RAZOHBMLAPSBMJ-UHFFFAOYSA-N
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Description

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with bromine at position 8 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is inferred as C₇H₄BrF₃N₃, with a molecular weight of approximately 268.0 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions. Though direct synthesis data for this compound is unavailable in the provided evidence, analogs suggest its utility in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-2-5(7(9,10)11)14-3-12-13-6(4)14/h1-3H

InChI Key

RAZOHBMLAPSBMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C(=C1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazone Intermediate and N-Chlorosuccinimide (NCS) Oxidation

A well-documented approach involves the preparation of hydrazone derivatives followed by oxidative cyclization using N-chlorosuccinimide (NCS) as an oxidant.

Procedure Summary:

  • Dissolve the appropriate hydrazone (derived from a pyridine precursor bearing the trifluoromethyl and bromo substituents) in dry N,N-dimethylformamide (DMF).
  • Cool the solution in an ice bath to 0 °C.
  • Add N-chlorosuccinimide portion-wise, controlling the exothermic reaction.
  • Stir at 0 °C for about 1 hour, then allow warming to room temperature.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • Isolate the resulting triazolopyridine by filtration and wash with petroleum ether.
  • Purify by recrystallization from hot water with triethylamine addition to afford the product as pale yellow crystals.

This method yields over 90% of the target compound and is suitable for 6-bromo-substituted analogs, which can be adapted for 8-bromo derivatives by appropriate precursor selection.

Multi-Step Synthesis from Naphthyridinone Precursors

Another advanced synthetic route involves the preparation of key intermediates such as 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one, which undergoes further transformations:

  • Formation of 2-substituted naphthyridinone derivatives via coupling with pyridine hydrazines.
  • Use of phosphorus(V) dehydrating agents or thiophosphetane compounds to promote cyclization to the triazolopyridine ring system.
  • Optional acid or base treatment to obtain salts or hydrate forms of the final compound.

This approach allows stereospecific synthesis and the introduction of various substituents, including halogens and trifluoromethyl groups, by modifying the starting materials.

Halogenation and Trifluoromethylation

For the introduction of the bromine atom at the 8-position and the trifluoromethyl group at the 5-position:

  • Halogenation is typically achieved through electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
  • Trifluoromethylation can be introduced via trifluoromethylating agents like trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) on suitably functionalized pyridine intermediates.

These functionalizations are generally performed on pyridine or triazolopyridine intermediates before or after ring closure, depending on the stability and reactivity of the intermediates.

Comparative Data Table of Preparation Methods

Step/Parameter Hydrazone + NCS Method Multi-Step Naphthyridinone Route Halogenation/Trifluoromethylation
Starting Material Pyridine hydrazone derivative 3-(2-Methoxyethoxy)-1,6-naphthyridin-5(6H)-one Pyridine or triazolopyridine intermediates
Key Reagents N-Chlorosuccinimide (NCS), DMF Phosphorus(V) dehydrating agents, bases, acids N-Bromosuccinimide (NBS), trifluoromethylating agents
Reaction Conditions 0 °C to room temperature, exothermic control Controlled temperature, inert atmosphere Controlled temperature, inert atmosphere
Yield >90% Moderate to high, depending on step Variable, optimized for selectivity
Product Purification Filtration, recrystallization Extraction, chromatography, recrystallization Chromatography, recrystallization
Scalability Suitable for gram to kilogram scale Suitable for multi-gram scale Requires careful optimization for scale-up

Research Findings and Notes

  • The hydrazone oxidation method using NCS is highly efficient and reproducible, with good control over regioselectivity for bromine substitution at the 8-position when the appropriate precursor is used.
  • The multi-step naphthyridinone route offers flexibility in introducing various substituents, including trifluoromethyl groups, by modifying the starting materials and reagents. It also allows for stereospecific synthesis, which is crucial for biological activity.
  • Halogenation and trifluoromethylation steps require precise control to avoid over-substitution or side reactions, especially given the sensitivity of the fused heterocyclic system.
  • The choice of solvent, temperature, and base or acid additives significantly impacts the yield and purity of the final compound.
  • Crystallographic studies confirm the molecular structure and substitution pattern, which is essential for confirming the success of the synthesis.

Chemical Reactions Analysis

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the modulation of various signaling pathways, which are crucial in the treatment of diseases like cancer and inflammatory disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and heterocyclic framework. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine C₇H₆BrN₃ 212.05 -CH₃ at C5, -Br at C8 Intermediate for pharmaceuticals; stored at room temperature
5-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine C₇H₃IF₃N₃ 301.01 -CF₃ at C3, -I at C5 Agrochemicals, drug development (enhanced bioactivity)
8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine C₇H₆BrN₅S 268.13 -SCH₃ at C5, -Br at C8 High structural similarity (0.79); potential kinase inhibitors
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione C₆H₃BrFN₃S 248.09 -F at C8, -S at C3, -Br at C6 95% purity; reactive thione group for derivatization
5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine C₇H₃BrF₃N₃ 266.02 -CF₃ at C7, -Br at C5 Different ring fusion ([1,5-a] vs. [4,3-a]); agrochemical research

Impact of Substituent Position and Type

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and membrane permeability. Position matters: C5-CF₃ (target compound) vs. C3-CF₃ () alters electronic distribution and binding affinity .
  • Halogens: Bromine at C8 (target compound) vs. C6 () or C5 () affects reactivity in Suzuki-Miyaura couplings.
  • Heteroatom Modifications : Thione () or methylthio () groups introduce nucleophilic sites for further functionalization, unlike inert methyl groups .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : Bromine-substituted triazolopyridines serve as kinase inhibitors or antiviral agents. The trifluoromethyl group in the target compound may improve CNS penetration compared to methyl analogs .
  • Agrochemicals : Fluorinated derivatives (e.g., ) show pesticidal activity due to increased resistance to environmental degradation .
  • Synthetic Flexibility : Bromine in the target compound enables cross-coupling to generate libraries of derivatives, as seen in ’s methanesulfonamide synthesis .

Research Findings and Challenges

  • Synthetic Routes : Analogs like 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine are synthesized via cyclization of hydrazonyl bromides (similar to ) but require optimization for trifluoromethyl incorporation .
  • Stability : Trifluoromethyl groups improve thermal stability but may complicate purification (e.g., ’s 95% purity requirement) .

Biological Activity

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
  • CAS Number: 2137028-34-1
  • Molecular Formula: C7H3BrF3N3
  • Molecular Weight: 266.02 g/mol

The biological activity of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is primarily attributed to its interaction with various biological targets. Research indicates its potential role as an inhibitor in several enzymatic pathways:

  • Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties by inhibiting viral replication processes. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability .
  • Antiparasitic Effects : The compound has been evaluated for its efficacy against protozoan parasites such as Trypanosoma brucei, which causes sleeping sickness. Its structural modifications have been linked to improved potency in inhibiting parasite growth .

In Vitro Studies

Table 1 summarizes the findings from in vitro studies assessing the biological activity of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine:

StudyTarget OrganismEC50 (µM)Observations
T. brucei0.85High affinity for methionyl-tRNA synthetase
C. parvum2.10Modest potency but effective in animal models

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound:

  • In murine models of T. brucei infection, the compound demonstrated significant reductions in parasitemia levels with a favorable pharmacokinetic profile.
  • The compound showed a high brain-to-plasma ratio, indicating potential for central nervous system penetration .

Case Studies

Several case studies highlight the therapeutic potential of 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine:

  • Study on Antiparasitic Activity : A study conducted on mice infected with T. brucei showed that treatment with this compound resulted in a significant survival advantage compared to untreated controls. The study emphasized the importance of structural modifications for enhancing therapeutic efficacy .
  • Antiviral Screening : In a screening for antiviral agents against various viruses, compounds similar to 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exhibited promising results against RNA viruses by disrupting their replication cycles .

Q & A

Q. What are the established synthetic routes for 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis typically involves cyclization of halogenated pyridine precursors. A common approach includes:

  • Cyclization with hydrazine derivatives : Reacting 3-amino-5-bromo-2-(trifluoromethyl)pyridine with nitriles or isocyanates under reflux to form the triazole ring .
  • Microwave-assisted synthesis : Utilizing microwave irradiation to accelerate cyclization, reducing reaction time (e.g., 140°C for 30 minutes) while maintaining yields >70% .
  • Multi-component reactions : Combining trifluoroacetimidoyl chlorides with hydrazine hydrate and cyclizing agents like benzene-1,3,5-triyl triformate .

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)Key Advantage
Cyclization with isocyanatesReflux, 12 hrs60-75Scalability
Microwave-assisted140°C, 30 mins70-85Time efficiency
Multi-componentRoom temp, 24 hrs65-80Functional group tolerance

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C8, trifluoromethyl at C5) .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 266.02 for C₇H₃BrF₃N₃) .

Q. What preliminary biological activities have been observed in related triazolopyridine derivatives?

While direct data on the target compound is limited, structurally similar analogs exhibit:

  • Antimicrobial activity : Inhibition of Staphylococcus aureus (MIC ~25 µg/mL) .
  • Herbicidal effects : 50% weed inhibition at 37.5 g/ha in 1,2,4-triazolo[4,3-a]pyridines with halogen substituents .
  • Anticancer potential : Apoptosis induction in breast cancer cells (IC₅₀ ~10 µM) .

Advanced Research Questions

Q. How can the bromine substituent at position 8 be leveraged for functionalization?

The bromine atom serves as a site for nucleophilic substitution or cross-coupling reactions:

  • Suzuki-Miyaura coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
  • SNAr reactions : React with amines (e.g., piperidine) under basic conditions (K₂CO₃, DMSO, 100°C) to yield amine derivatives . Note : The electron-withdrawing trifluoromethyl group at C5 enhances bromine’s electrophilicity, accelerating substitution .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) at C3 to enhance solubility and target binding .
  • Hybrid scaffolds : Fuse with pyrimidine or imidazole rings to improve pharmacokinetic properties (e.g., logP reduction from 3.2 to 2.5) .
  • 3D-QSAR modeling : Use computational tools to predict herbicidal activity and guide synthesis (e.g., CoMFA models with r² >0.9) .

Q. How do reaction conditions influence regioselectivity during synthesis?

  • Temperature control : Higher temps (>120°C) favor triazole ring formation over side products .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates compared to THF .
  • Catalyst selection : CuI or Pd catalysts improve cross-coupling efficiency with bromine .

Table 2: Regioselectivity in Microwave vs. Conventional Heating

ConditionTriazole Yield (%)Byproduct Formation
Microwave (140°C)85<5%
Conventional (reflux)7015%

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Receptor binding : The trifluoromethyl group enhances lipophilicity, promoting interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
  • Oxidative stress modulation : In neuroprotection studies, analogs reduce ROS levels by 40% via Nrf2 pathway activation .
  • Enzyme inhibition : Molecular docking suggests H-bonding between the triazole ring and kinase active sites (ΔG = -9.2 kcal/mol) .

Methodological Considerations

  • Contradictions in data : Some studies report conflicting bioactivity (e.g., antimicrobial vs. anticancer efficacy), likely due to substituent positional isomers (e.g., C5 vs. C7 trifluoromethyl) . Always verify substituent positions via X-ray or NOE spectroscopy.
  • Scale-up challenges : Microwave synthesis, while efficient, requires specialized equipment for industrial-scale production. Alternative methods like flow chemistry are being explored .

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